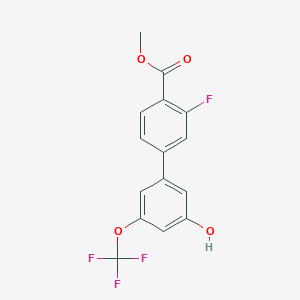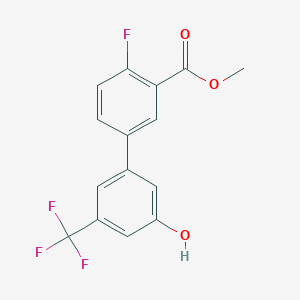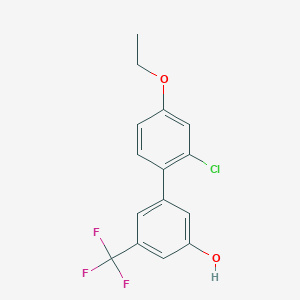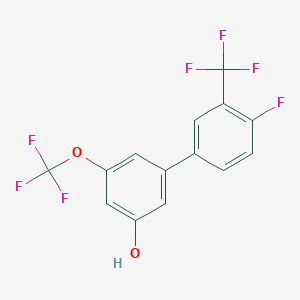
5-(3-Trifluoromethoxyphenyl)-3-trifluoromethoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Trifluoromethoxyphenyl)-3-trifluoromethoxyphenol, also known as 3-TFMOP, is a chemical compound used as a reagent in synthetic organic chemistry. It is a colorless liquid with a pungent odor and a melting point of -20 °C. 3-TFMOP is a versatile reagent that can be used in a variety of synthetic reactions such as the synthesis of heterocyclic compounds, the preparation of polymers, and the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(3-Trifluoromethoxyphenyl)-3-trifluoromethoxyphenol, 95% is based on its ability to form an intermediate adduct with an aromatic compound. This adduct can then be further reacted to form a variety of products, such as a ketone, an ester, or a heterocyclic compound.
Biochemical and Physiological Effects
5-(3-Trifluoromethoxyphenyl)-3-trifluoromethoxyphenol, 95% has been shown to have no significant biochemical or physiological effects. It is classified as a non-toxic compound, with an oral LD50 of greater than 5 g/kg.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(3-Trifluoromethoxyphenyl)-3-trifluoromethoxyphenol, 95% in lab experiments is its versatility. It can be used in a variety of synthetic reactions, and it is relatively easy to synthesize and use. Additionally, it is non-toxic and has a low boiling point, making it easy to handle and store. However, 5-(3-Trifluoromethoxyphenyl)-3-trifluoromethoxyphenol, 95% is a relatively expensive reagent, and its use is limited by its low solubility in water.
Future Directions
The use of 5-(3-Trifluoromethoxyphenyl)-3-trifluoromethoxyphenol, 95% in organic synthesis is an area of ongoing research. Potential future directions include the development of new synthetic methods using 5-(3-Trifluoromethoxyphenyl)-3-trifluoromethoxyphenol, 95%, the development of new catalysts based on 5-(3-Trifluoromethoxyphenyl)-3-trifluoromethoxyphenol, 95%, and the development of new applications in the synthesis of pharmaceuticals, organic semiconductors, and organic dyes. Additionally, researchers are exploring ways to improve the solubility of 5-(3-Trifluoromethoxyphenyl)-3-trifluoromethoxyphenol, 95% in water and other solvents, as well as ways to reduce its cost.
Synthesis Methods
5-(3-Trifluoromethoxyphenyl)-3-trifluoromethoxyphenol, 95% can be synthesized using the Friedel-Crafts acylation reaction. This is a type of reaction in which an acid chloride or an anhydride reacts with an aromatic compound to form a ketone or an ester. In this case, the reaction of 3-trifluoromethylbenzoyl chloride and an aromatic compound such as benzene or toluene yields 5-(3-Trifluoromethoxyphenyl)-3-trifluoromethoxyphenol, 95%.
Scientific Research Applications
5-(3-Trifluoromethoxyphenyl)-3-trifluoromethoxyphenol, 95% has been used in a variety of scientific research applications. It has been used as a catalyst for the synthesis of heterocyclic compounds, as a reagent for the synthesis of polymers, and as a reagent for the synthesis of pharmaceuticals. Additionally, it has been used as a reagent for the synthesis of organic semiconductors and for the synthesis of organic dyes.
properties
IUPAC Name |
3-(trifluoromethoxy)-5-[3-(trifluoromethoxy)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6O3/c15-13(16,17)22-11-3-1-2-8(5-11)9-4-10(21)7-12(6-9)23-14(18,19)20/h1-7,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOZNRWXCQIDMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686735 |
Source


|
| Record name | 3',5-Bis(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Trifluoromethoxyphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261965-08-5 |
Source


|
| Record name | 3',5-Bis(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384918.png)


![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384938.png)